molecular formula C23H24O5 B1249342 1,3,7-Trihydroxy-2,4-diisoprenylxanthone

1,3,7-Trihydroxy-2,4-diisoprenylxanthone

Cat. No. B1249342
M. Wt: 380.4 g/mol
InChI Key: CBJCQKZZWUEEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-trihydroxy-2,4-diisoprenylxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 4. It has been isolated from the stems of Cratoxylum cochinchinense It has a role as a metabolite and a plant metabolite. It is a member of xanthones and a member of phenols.

Scientific Research Applications

Neurotrophic Factor Stimulation

1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, has been shown to significantly stimulate the expression of neurotrophic factors such as NGF and BDNF in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels, and the compound may regulate critical enzymes in the metabolic pathway of neurotrophic factors. This finding suggests potential applications in treating psychiatric disorders, as it operates via cAMP- and ERK-dependent pathways (Yang et al., 2018).

Anti-HIV Activity

Compounds related to 1,3,7-Trihydroxy-2,4-diisoprenylxanthone have displayed anti-HIV-1 activities in studies. For instance, 1,3,7-Trihydroxy-6-methoxy-4,5-diisoprenylxanthone showed inhibitory effects against HIV-1 reverse transcriptase, indicating potential for HIV treatment or prevention (Reutrakul et al., 2006).

Synthesis and Coupling Reactions

The synthesis of 1,3,7-trihydroxyxanthone has been described, highlighting its potential as a base compound for creating other pharmacologically active substances. Its coupling reactions with prenal have been used to obtain natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).

Antiprotozoal Activity

1,3,7-Trihydroxy-2,4-diisoprenylxanthone has demonstrated significant antimalarial potency against Plasmodium falciparum and mild antitrypanosomal activity against Trypanosoma cruzi, suggesting its potential application in antiprotozoal therapies (Molinar‐Toribio et al., 2006).

Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities

1,3,7-Trihydroxyxanthone has been evaluated for its antibacterial activity and epidermal growth factor receptor (EGFR) of tyrosine kinase inhibitory activity. However, its direct analogs showed more significant results in these areas, pointing to its potential as a lead compound for developing antibacterial agents (Duangsrisai et al., 2014).

properties

Product Name

1,3,7-Trihydroxy-2,4-diisoprenylxanthone

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3

InChI Key

CBJCQKZZWUEEQY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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